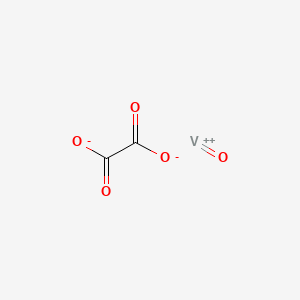
Oxalate;oxovanadium(2+)
Cat. No. B8506987
M. Wt: 154.96 g/mol
InChI Key: SJDXYUDKQYOEES-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US04859439
Procedure details


A further catalyst was prepared by use of the catalyst A. An amount of 0.48 kg of oxalic acid and 0.19 kg of ammonium metavanadate were added to water to form 1 liter of an aqueous solution of vanadyl oxalate in concentrations of 150 g/l in terms of vanadium pentoxide, which was then diluted to a concentration of 17.9 g/l with water.



[Compound]
Name
catalyst A
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two


Name

Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[C:2]([OH:4])=[O:3].[NH4+].[O-:8][V:9](=O)=O>O>[C:2]([O-:4])([C:1]([O-:6])=[O:5])=[O:3].[O:8]=[V+2:9].[O-2:3].[O-2:3].[O-2:3].[O-2:3].[O-2:3].[V+5:9].[V+5:9] |f:1.2,4.5,6.7.8.9.10.11.12|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.48 kg
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
0.19 kg
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[O-][V](=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
[Compound]
|
Name
|
catalyst A
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: VOLUME | 1 L |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(C(=O)[O-])[O-].O=[V+2]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[O-2].[O-2].[O-2].[O-2].[O-2].[V+5].[V+5]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
